molecular formula C14H26N2O2S B3946559 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B3946559
M. Wt: 286.44 g/mol
InChI Key: DCZUBCJPWUAHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[221]hept-2-yl)-4-(propylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the bicyclic heptane structure One common method involves the Diels-Alder reaction, which forms the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace existing functional groups with new ones, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and piperazine ring allow it to fit into binding sites, modulating the activity of these targets. The propylsulfonyl group can enhance its solubility and binding affinity, making it a versatile compound for various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bicyclo[2.2.1]hept-2-yl)-4-(methylsulfonyl)piperazine
  • 1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine
  • 1-(Bicyclo[2.2.1]hept-2-yl)-4-(butylsulfonyl)piperazine

Uniqueness

1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine is unique due to its specific combination of the bicyclic heptane structure, piperazine ring, and propylsulfonyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and solubility, making it particularly valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]heptanyl)-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2S/c1-2-9-19(17,18)16-7-5-15(6-8-16)14-11-12-3-4-13(14)10-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZUBCJPWUAHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
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1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine
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1-(Bicyclo[2.2.1]hept-2-yl)-4-(propylsulfonyl)piperazine

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